
Gp100 (25-33), human (TFA)
Description
Contextualization within Melanoma Antigen Research
The field of melanoma antigen research seeks to identify specific molecules that can distinguish cancer cells from normal cells, providing targets for immunotherapy. Gp100 is one such target, categorized as a melanocyte differentiation antigen. patsnap.combiotium.com These antigens are not unique to cancer cells but are also expressed by their normal counterparts, in this case, melanocytes. biotium.com However, their overexpression in melanoma cells makes them a viable target for therapeutic intervention. patsnap.com The identification of specific epitopes within these antigens, such as Gp100 (25-33), has been a significant advancement, allowing for the development of more targeted immunotherapeutic strategies like peptide vaccines and adoptive T-cell transfer. patsnap.com
The Role of Gp100 as a Melanocyte Differentiation Antigen
Glycoprotein 100 (gp100), also known as PMEL or SILV, is a transmembrane glycoprotein involved in the biosynthesis of melanin within melanosomes of melanocytes. biotium.comcymitquimica.com It is considered a melanocyte lineage-specific antigen, meaning its expression is primarily restricted to cells of the melanocytic lineage. nih.govrupress.orgscispace.com While present in normal melanocytes, gp100 is often highly expressed in melanoma cells. nih.govrupress.orgscispace.com This characteristic expression pattern has made gp100 a valuable diagnostic marker for melanoma and a key target for immunotherapy. nih.govrupress.orgscispace.com The immune system can be stimulated to recognize gp100 as a target, leading to the destruction of melanoma cells. patsnap.com
Identification and Immunological Significance of the Gp100 (25-33) Epitope
The Gp100 (25-33) epitope was identified as a specific sequence within the larger gp100 protein that is recognized by cytotoxic T lymphocytes. genscript.comanaspec.com Research has shown that this 9-amino acid peptide is an H-2Db restricted epitope, meaning it is presented by the H-2Db MHC class I molecule in mice. medchemexpress.comglpbio.comsb-peptide.com Studies have demonstrated that CD8+ T-cells specific for Gp100 (25-33) can recognize and kill B16 melanoma cells. genscript.comanaspec.comsb-peptide.combiocompare.com
A key finding in the study of this epitope is the difference in immunogenicity between the human and mouse homologues. The human Gp100 (25-33) peptide (KVPRNQDWL) differs from the mouse version (EGSRNQDWL) at the first three amino-terminal residues. pnas.orgnih.govnih.gov This seemingly small difference results in a significantly higher binding affinity of the human peptide to the MHC class I molecule. sb-peptide.comnih.gov This increased affinity leads to a more potent activation of T-cells, as evidenced by a substantial increase in interferon-gamma release. sb-peptide.compnas.orgnih.gov This phenomenon, where a homologous peptide from another species (xenogeneic) elicits a stronger immune response, is known as heteroclitic reactivity. sb-peptide.com The enhanced immunogenicity of the human Gp100 (25-33) epitope has been a critical factor in its use in pre-clinical cancer vaccine research. sb-peptide.com
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYXIVBTPUCTP-CUHBSSGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H83F3N16O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q. What is the structural and functional significance of Gp100 (25-33), human (TFA) in melanoma research?
Gp100 (25-33), human (TFA) is a 9-amino acid peptide (sequence: KVPRNQDWL) derived from residues 25–33 of the human melanoma-associated antigen gp100. It is an H-2Db-restricted epitope critical for activating CD8+ T cells, which recognize and target melanoma cells . Its structural stability and MHC-I binding affinity make it a key tool for studying T-cell responses in vitro (e.g., ELISPOT, intracellular cytokine staining) and in preclinical models .
Q. How should researchers prepare and store Gp100 (25-33), human (TFA) for experimental use?
The peptide is typically lyophilized and stored at -20°C for long-term stability. For solubility, DMSO is recommended for initial stock solutions (e.g., 50 mg/mL), followed by dilution in aqueous buffers or saline. Avoid repeated freeze-thaw cycles, as this may degrade the peptide . For in vivo studies, formulations using solvents like PEG300 or Tween 80 are advised to enhance bioavailability .
Q. What are the standard assays for evaluating T-cell responses to Gp100 (25-33), human (TFA)?
Common assays include:
- ELISPOT : Measures IFN-γ secretion by antigen-specific T cells.
- Intracellular Cytokine Staining (ICS) : Quantifies cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.
- Tetramer Staining : Identifies T cells with TCRs specific for the H-2Db/Gp100 complex. Controls should include irrelevant peptides and MHC-mismatched cells to validate specificity .
Advanced Research Questions
Q. How do sequence variations between human and mouse Gp100 (25-33) impact cross-species studies?
The mouse homolog (Mgp100 (25-33)) shares sequence homology but differs in the first three N-terminal residues (EGS vs. KVP in humans). This alters MHC-I binding stability and T-cell activation potency, necessitating careful model selection. For example, human-derived peptides may require transgenic mice expressing H-2Db to mimic human immune responses .
Q. What methodological strategies address discrepancies in T-cell activation data across studies?
Contradictions in T-cell response magnitude (e.g., IFN-γ levels) may arise from differences in:
- Peptide purity : Use batches with ≥95% purity to minimize off-target effects .
- Antigen-presenting cells (APCs) : Primary dendritic cells vs. immortalized lines (e.g., EL4-HHD) can alter presentation efficiency .
- Adjuvant use : In vivo studies often require co-administration with adjuvants like Freund’s Complete Adjuvant to enhance immunogenicity .
Q. How can researchers optimize Gp100 (25-33), human (TFA) dosing for in vivo tumor models?
Dose optimization should balance efficacy and toxicity. For subcutaneous B16 melanoma models, typical protocols use 50–100 µg peptide per mouse, administered weekly with adjuvants. Monitor tumor growth kinetics and T-cell infiltration via flow cytometry . Note that high doses may induce T-cell exhaustion, necessitating titration studies .
Q. What mechanisms underlie the variable clinical efficacy of Gp100 (25-33)-based vaccines?
Despite robust preclinical data, clinical trials often show limited efficacy due to:
- Tumor microenvironment (TME) factors : PD-L1 upregulation or regulatory T-cell infiltration can suppress effector T cells .
- Epitope spreading : Combining Gp100 (25-33) with other tumor antigens (e.g., MART-1) may broaden immune responses .
- Delivery systems : Liposomal formulations or viral vectors enhance MHC-I presentation compared to soluble peptides .
Methodological and Data Analysis Questions
Q. How should researchers handle solubility challenges with Gp100 (25-33), human (TFA) in cell-based assays?
If the peptide precipitates in aqueous buffers, pre-solubilize in DMSO (≤1% final concentration) or use detergents like Tween 80 (0.05%). For in vitro T-cell stimulation, validate peptide activity via dose-response curves to confirm biological activity despite solubility limitations .
Q. What statistical approaches are recommended for analyzing ELISPOT or ICS data?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data. For longitudinal studies, mixed-effects models account for inter-mouse variability. Normalize responses to background (irrelevant peptide) and report fold changes with 95% confidence intervals .
Q. How can researchers validate the specificity of Gp100 (25-33)-reactive T cells?
Combine tetramer staining with functional assays (e.g., killing assays against gp100-expressing B16 cells). CRISPR-mediated knockout of H-2Db in target cells can confirm MHC restriction .
Comparative and Mechanistic Questions
Q. How does Gp100 (25-33), human (TFA) compare to other melanoma antigens (e.g., MART-1) in eliciting antitumor immunity?
Gp100 (25-33) exhibits lower baseline immunogenicity than MART-1 but can synergize in multi-epitope vaccines. Preclinical studies show enhanced tumor clearance when both antigens are co-administered, likely due to reduced immune escape .
Q. What role do post-translational modifications play in Gp100 (25-33) immunogenicity?
Glycosylation or phosphorylation of the full-length gp100 protein may obscure the 25–33 epitope in vivo. Using synthetic peptides bypasses this issue, but researchers should assess whether modified forms (e.g., citrullinated variants) improve MHC-I binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.